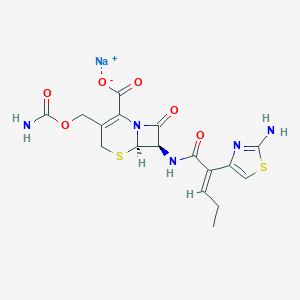

S-1006 sodium

Vue d'ensemble

Description

S-1006 sodium is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a sodium salt of a synthetic compound that has been found to exhibit several biochemical and physiological effects.

Applications De Recherche Scientifique

Sodium and Sodium-Ion Batteries

S-1006 sodium has significant implications in the development of sodium and sodium-ion batteries. These batteries are important for load leveling and electrical vehicles due to their high Na+ ion conductivity. Sodium-ion batteries are especially relevant for stationary applications like frequency regulation and peak production shift, where lifetime, power, price, and material availability are key parameters. This area of research is growing, given the development of renewable energies and their intermittent nature (Delmas, 2018).

Sodium Metal Anode Stability

This compound is explored in the context of stabilizing sodium metal anodes for energy storage systems. Sodium polysulfide, in particular, has been found to improve the stability and reversibility of sodium anodes, which is crucial for the development of high-capacity Na-S batteries. This research provides insights into the differences between lithium and sodium systems in battery technology (Wang, Wang, Matios, & Li, 2018).

High-Capacity Sodium-Ion Battery Anode Materials

Research also focuses on using this compound in the development of high-capacity anode materials for sodium-ion batteries. This includes innovations like carbon-confined SnO2-electrodeposited porous carbon nanofiber composites, which offer high sodium storage capacity and maintain structural integrity during cycling (Dirican, Lu, Ge, Yildiz, & Zhang, 2015).

Crystal Structure Evolution in Sodium-Ion Batteries

This compound's role in the structural evolution of electrode materials in sodium-ion batteries is also a subject of study. This involves understanding how discharge current rates influence the structure of sodium-based electrodes, which is essential for achieving the desired energy density and reliability in these batteries (Sharma, Tapia‐Ruiz, Singh, Armstrong, Pramudita, Brand, Billaud, Bruce, & Rojo, 2015).

Sodium Storage Mechanisms

Investigations into sodium storage mechanisms in tin anodes have been conducted to understand the alloying mechanism in sodium-ion batteries. This research integrates theoretical and experimental approaches to propose structures for previously unidentified crystalline and amorphous intermediates, which is pivotal for enhancing the performance of sodium-ion batteries (Stratford, Mayo, Allan, Pecher, Borkiewicz, Wiaderek, Chapman, Pickard, Morris, & Grey, 2017).

Sodium as a Fast Reactor Coolant

This compound is also crucial in the context of nuclear technology, specifically as a coolant in fast reactors. Its excellent heat transfer and nuclear properties make it a prime choice for this application, despite its reactivity with air and water. The development of sodium technology has been extensive, with applications in several experimental and test facilities globally (Kale & Rajan, 2004).

Propriétés

IUPAC Name |

sodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2.Na/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22;/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26);/q;+1/p-1/b8-3+;/t10-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSURDKALGQIVGL-FZRBRWQESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N5NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152824-70-9 | |

| Record name | S-1006 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152824709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

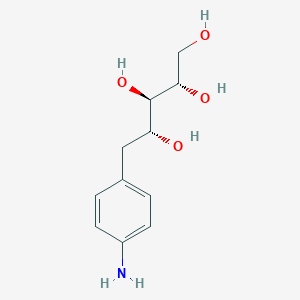

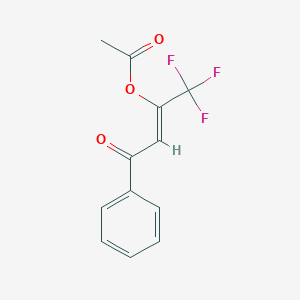

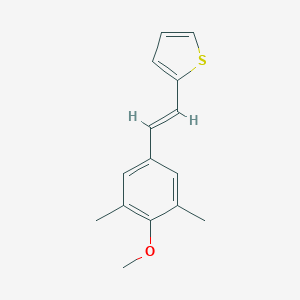

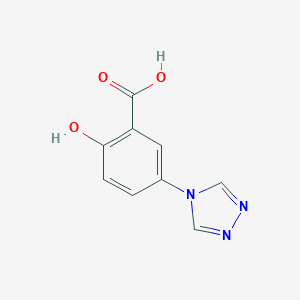

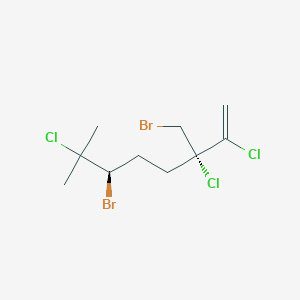

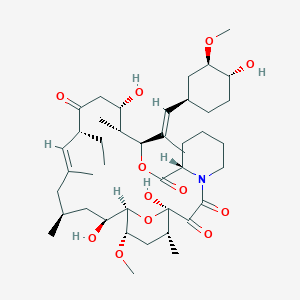

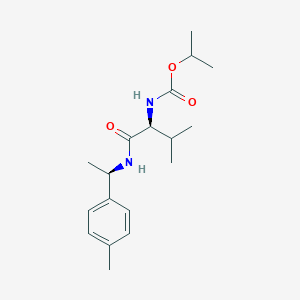

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)

![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)

![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)